molecular formula C22H21N3O4 B10904721 2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide

2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B10904721
M. Wt: 391.4 g/mol
InChI Key: QQTWVIHXELGJOR-UHFFFAOYSA-N
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Description

2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group linked to a naphthyl and oxoacetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE typically involves the condensation of 2,4-dimethoxyphenylhydrazine with an appropriate naphthyl oxoacetamide derivative. The reaction is usually carried out in an ethanol solvent with concentrated hydrochloric acid as a catalyst under reflux conditions . The product is then purified through crystallization using solvents like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE is unique due to its combination of a naphthyl group and an oxoacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N'-[1-(2,4-dimethoxyphenyl)ethylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C22H21N3O4/c1-14(17-12-11-16(28-2)13-20(17)29-3)24-25-22(27)21(26)23-19-10-6-8-15-7-4-5-9-18(15)19/h4-13H,1-3H3,(H,23,26)(H,25,27)

InChI Key

QQTWVIHXELGJOR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC=CC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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